molecular formula C18H14S B1440299 4-Terphenylthiol CAS No. 90589-98-3

4-Terphenylthiol

Cat. No.: B1440299
CAS No.: 90589-98-3
M. Wt: 262.4 g/mol
InChI Key: KDECGGARTQDFEI-UHFFFAOYSA-N
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Description

4-Terphenylthiol, also known as 1,1’,4’,1’'-Terphenyl-4-thiol, is an organic compound with the molecular formula C18H14S. It is a derivative of terphenyl, where a thiol group (-SH) is attached to one of the phenyl rings. This compound is known for its unique chemical properties and applications in various scientific fields.

Mechanism of Action

Target of Action

4-Terphenylthiol, also known as 1,1’,4’,1’'-Terphenyl-4-thiol, primarily targets atomically thin molecular carbon nanomembranes (CNMs) with intrinsic sub-nanometer porosity . These CNMs are considered promising candidates for next-generation filtration and gas separation applications due to their extremely low thickness, energy efficiency, and selectivity .

Mode of Action

this compound interacts with its targets by forming a self-assembled monolayer (SAM) on a variety of substrates . It was discovered that water and helium permeate through 4,this compound (TPT) CNM above the limit of detection . The permeation of water vapor was nonlinear against its pressure and 1000 times stronger than the permeation of helium despite their similar kinetic diameters . This suggests that the compound’s interaction with its targets results in changes in the permeation properties of the CNMs.

Biochemical Pathways

It is known that the permeation of all gas species through the cnm is defined by their adsorption . This suggests that this compound may influence adsorption-related biochemical pathways.

Pharmacokinetics

It is known that the compound forms a self-assembled monolayer on various substrates , which could potentially influence its absorption and distribution. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the permeation properties of CNMs . Specifically, the compound influences the permeation of water and helium through the CNM, with the permeation of water vapor being significantly stronger .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of a self-assembled monolayer by the compound can be affected by factors such as temperature and pressure . Additionally, the compound’s permeation properties may be influenced by the pressure of the water vapor

Biochemical Analysis

Biochemical Properties

4-Terphenylthiol plays a significant role in biochemical reactions due to its thiol group, which can form strong bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through thiol-disulfide exchange reactions, hydrogen bonding, and hydrophobic interactions. For instance, this compound can bind to cysteine residues in proteins, affecting their structure and function. This interaction can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the binding .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by interacting with key signaling molecules and transcription factors. For example, this compound can affect the activity of kinases and phosphatases, leading to changes in phosphorylation states and subsequent alterations in cell signaling pathways. Additionally, it can influence gene expression by binding to transcription factors or modifying chromatin structure .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins through thiol-disulfide exchange reactions, leading to changes in their activity. For instance, this compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. Additionally, it can affect gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity. Toxic or adverse effects may be observed at high doses, including cellular toxicity, oxidative stress, and inflammation. These effects highlight the importance of determining the appropriate dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. These interactions can influence cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can affect the compound’s activity and function, influencing cellular processes such as gene expression, energy production, and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Terphenylthiol can be synthesized through several methods. One common approach involves the reaction of 4-bromoterphenyl with thiourea, followed by hydrolysis to yield this compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of 4-nitroterphenyl, followed by thiolation. This method involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiolates.

    Substitution: Various substituted terphenyl derivatives.

Scientific Research Applications

4-Terphenylthiol has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of self-assembled monolayers (SAMs) on gold surfaces, which are important for studying surface chemistry and catalysis.

    Biology: The compound is used in the development of biosensors and biointerfaces due to its ability to form stable SAMs.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: this compound is used in the production of advanced materials, including nanomaterials and polymers, due to its unique chemical properties.

Comparison with Similar Compounds

    Biphenyl-4-thiol: Similar structure but with one less phenyl ring.

    4-Mercaptobiphenylcarbonitrile: Contains a nitrile group in addition to the thiol group.

    Biphenyl-4,4’-dithiol: Contains two thiol groups, one on each phenyl ring.

Uniqueness of 4-Terphenylthiol: this compound is unique due to its three phenyl rings, which provide a larger surface area for interactions and a higher degree of flexibility in forming self-assembled monolayers. This makes it particularly useful in applications requiring stable and well-ordered surface modifications.

Properties

IUPAC Name

4-(4-phenylphenyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14S/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDECGGARTQDFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672621
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90589-98-3
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90589-98-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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